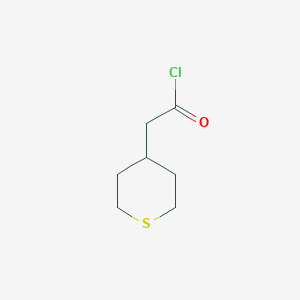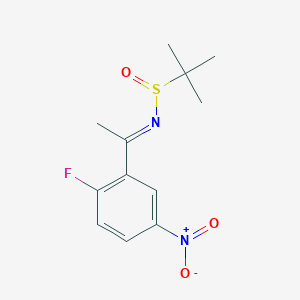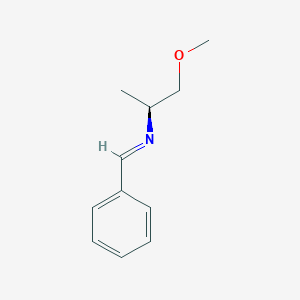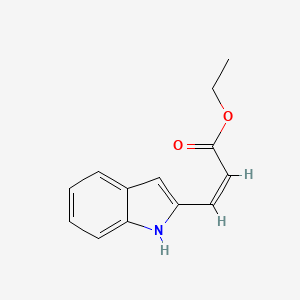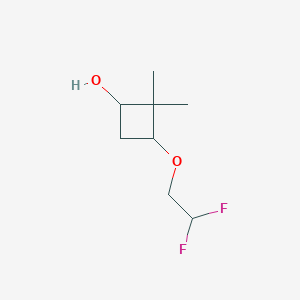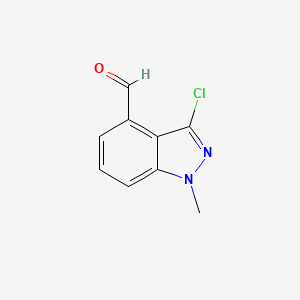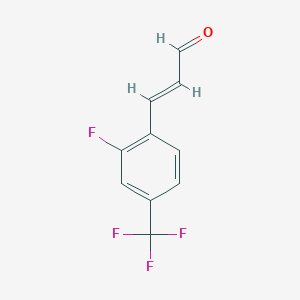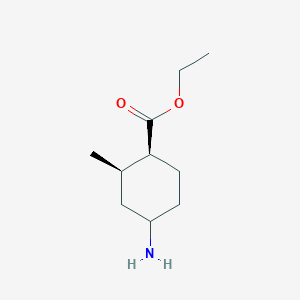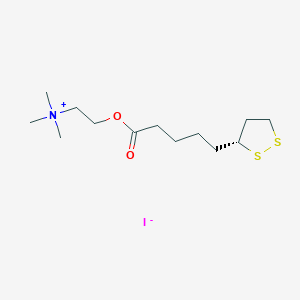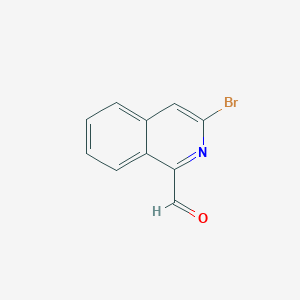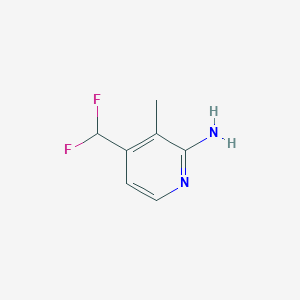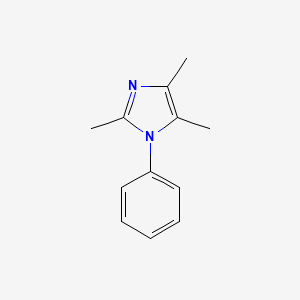
2,4,5-Trimethyl-1-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethyl-1-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-1-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst. For instance, a one-pot synthesis using lactic acid as a promoter at 160°C has been reported to be effective . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions to enhance yield and reduce reaction time. The use of heterogeneous catalysts such as Lewis acids (e.g., NiCl₂·6H₂O, ZrCl₄) and ionic liquids has been explored to achieve efficient synthesis . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Trimethyl-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methyl and phenyl groups on the imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the imidazole ring.
Applications De Recherche Scientifique
2,4,5-Trimethyl-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly antifungal and anti-inflammatory drugs.
Industry: The compound is utilized in the production of dyes, pigments, and functional materials for electronic applications
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethyl-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism. The presence of methyl and phenyl groups can enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
2,4,5-Triphenyl-1H-imidazole: Similar in structure but with phenyl groups instead of methyl groups.
1-Phenylimidazole: Lacks the additional methyl groups, resulting in different chemical properties.
2,4,5-Trisubstituted Imidazoles: A broader category that includes various substituents at the 2, 4, and 5 positions.
Uniqueness: The presence of these groups can influence its solubility, stability, and interaction with other molecules, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2,4,5-trimethyl-1-phenylimidazole |
InChI |
InChI=1S/C12H14N2/c1-9-10(2)14(11(3)13-9)12-7-5-4-6-8-12/h4-8H,1-3H3 |
Clé InChI |
HLUKBNUNRRERNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=N1)C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


